molecular formula C8H12N2O2S B13261650 N-Ethyl-4-methylpyridine-3-sulfonamide

N-Ethyl-4-methylpyridine-3-sulfonamide

Cat. No.: B13261650
M. Wt: 200.26 g/mol
InChI Key: MNPAVNYMDIOGQA-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C8H12N2O2S, is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methylpyridine-3-sulfonamide typically involves the reaction of 4-methylpyridine-3-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyridine derivatives .

Scientific Research Applications

N-Ethyl-4-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-ethylpyridine-3-sulfonamide
  • N-Ethyl-4-methylpyridine-3-sulfonamide
  • Sulfanilamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-ethyl-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3

InChI Key

MNPAVNYMDIOGQA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)C

Origin of Product

United States

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